Ethyl cartrizoate

描述

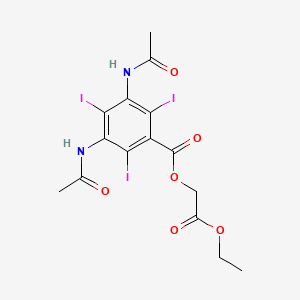

Ethyl cartrizoate (hypothetical structure inferred from nomenclature) is an ethyl ester compound, likely characterized by a carboxylate functional group. These compounds often serve as intermediates for synthesizing chiral lactones, hydroxyl acids, and bioactive molecules .

属性

IUPAC Name |

(2-ethoxy-2-oxoethyl) 3,5-diacetamido-2,4,6-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15I3N2O6/c1-4-25-8(23)5-26-15(24)9-10(16)13(19-6(2)21)12(18)14(11(9)17)20-7(3)22/h4-5H2,1-3H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHSRUIDLJDTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15I3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205774 | |

| Record name | Ethyl cartrizoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5714-09-0 | |

| Record name | Ethyl cartrizoate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cartrizoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL CARTRIZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FVI4DU91L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件

卡曲唑乙酯可以通过3,5-二乙酰氨基-2,4,6-三碘苯甲酸 与2-乙氧基-2-氧代乙醇 的酯化反应合成。 该反应通常需要酸性催化剂,例如浓硫酸,以促进酯化过程 。该反应在回流条件下进行,以确保反应物完全转化为所需的酯。

工业生产方法

在工业环境中,卡曲唑乙酯的生产涉及使用大型反应器和连续流工艺来优化产量和效率。严格控制反应条件以保持所需的温度和压力,从而确保产品质量一致。 最终产品通过结晶和过滤进行纯化,以去除任何杂质 .

化学反应分析

反应类型

卡曲唑乙酯会经历多种类型的化学反应,包括:

水解: 卡曲唑乙酯中的酯键可以在酸性或碱性条件下水解,生成3,5-二乙酰氨基-2,4,6-三碘苯甲酸 和2-乙氧基-2-氧代乙醇 .

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬.

取代: 卤素交换反应通常使用卤化剂,如氯或溴.

主要形成产物

水解: 3,5-二乙酰氨基-2,4,6-三碘苯甲酸 和2-乙氧基-2-氧代乙醇 .

氧化: 羧酸和其他氧化衍生物.

取代: 各种卤化或官能化衍生物.

科学研究应用

卡曲唑乙酯在科学研究中有多种应用,包括:

化学: 用作有机合成和分析化学中的试剂.

生物学: 用于成像研究以可视化支气管结构.

工业: 应用于开发新型成像剂和诊断工具.

作用机制

卡曲唑乙酯的主要作用机制是其增强支气管造影图像对比度的能力。 该化合物的高碘含量增加了对X射线的吸收,使支气管结构在成像胶片上更加清晰可见 。该化合物不直接与生物靶标相互作用,而是作为图像对比度的物理增强剂。

相似化合物的比较

Structural and Functional Properties

Ethyl esters share a common ester backbone but differ in substituents, leading to variations in reactivity, stability, and application. Key comparisons include:

Key Observations :

- Ethyl rosmarinate contains a polyphenolic structure, enhancing its antioxidant properties .

- (R)-2-alkylcyclopentanones (e.g., 2a-c) are cyclic ketones synthesized via FabI-catalyzed asymmetric reduction, enabling high enantioselectivity (up to 95–90% ee) .

- Ethyl benzoylacetate lacks chiral centers but serves as a versatile intermediate due to its keto-ester functionality .

Enzymatic Asymmetric Reduction

FabI enzymes (e.g., A-FabI and E-FabI) catalyze the reduction of α,β-unsaturated ketones to (R)-2-alkylcyclopentanones with high enantioselectivity:

- A-FabI : Achieves 95–90% ee for substrates 1a–c, with specific activity of 200–400 U g⁻¹ protein .

- E-FabI : Exhibits higher catalytic efficiency (kcat/Kₘ = 2.6–6.5 × 10⁴ s⁻¹ M⁻¹) and broader substrate tolerance, converting 40 mM substrates within 1 hour .

- Cofactor Dependency : Both enzymes require NADH/NADPH, necessitating cofactor recycling systems for industrial scalability .

Comparison with Non-FabI Systems:

- Old Yellow Enzymes (OYEs): Limited to substrates with electron-withdrawing groups (e.g., nitroalkenes) .

- Medium-Chain Dehydrogenases/Reductases (MDRs) : Prefer enals but are oxygen-sensitive, unlike FabI .

Enantioselectivity and Yield Optimization

- A-FabI vs. E-FabI : A-FabI provides superior enantioselectivity (95–90% ee) compared to E-FabI (70–81% ee), but E-FabI offers faster kinetics .

- Post-Reduction Oxidation : Coupling FabI-catalyzed reduction with CHMO-catalyzed Baeyer-Villiger oxidation improves product ee to 99–98% and yields to 89–78% .

Industrial and Pharmaceutical Relevance

- Ethyl Rosmarinate : Used in cosmetics and nutraceuticals for its antioxidant properties .

- (R)-2-alkylcyclopentanones: Critical for synthesizing chiral lactones (e.g., 3a–d), which are precursors to antiviral and anti-inflammatory agents .

- Ethyl 1H-imidazole-1-acetate : Valued in drug discovery for its imidazole moiety, which enhances binding to biological targets .

生物活性

Ethyl cartrizoate, also known as ethyl (E,Z)-2,4-decadienoate, is a compound that has garnered attention for its biological activities, particularly in the context of its use as an attractant in pest management. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various organisms, and potential applications based on recent research findings.

Overview of this compound

This compound is primarily recognized for its role as a kairomonal attractant for certain moth species, particularly the codling moth (Cydia pomonella). This compound has been studied for its electroantennographic responses in various tortricid species, indicating its significance in pest control strategies.

- Kairomonal Activity : this compound acts as a kairomone, which is a chemical signal emitted by one species that influences the behavior of another species. In this case, it attracts both male and female codling moths, enhancing the efficacy of traps used in agricultural settings .

- Electroantennographic (EAG) Responses : Research has demonstrated that the EAG responses of different tortricid species to this compound are dose-dependent. This means that varying concentrations of the compound can elicit different levels of attraction, which is crucial for optimizing pest management strategies .

Field-Trapping Experiments

Field experiments conducted in Italy have confirmed the attractiveness of this compound to codling moths and other related species. The results indicated that traps baited with this compound significantly outperformed control traps without the attractant. This finding suggests that this compound could be effectively utilized in integrated pest management (IPM) programs to monitor and control pest populations .

Comparative Studies

A comparative study highlighted the biological activity of this compound against other alkylating agents and its potential therapeutic applications. While specific data on its antineoplastic properties were limited, it was noted that compounds with similar structures often exhibit significant biological activities .

Data Table: Biological Activity Summary

Potential Applications

This compound's biological activity suggests several potential applications:

- Pest Management : As an effective attractant for codling moths, it can be used in traps to reduce pest populations in orchards and vineyards.

- Research Tool : Its ability to elicit specific behavioral responses makes it a valuable tool for studying insect behavior and ecology.

- Therapeutic Investigations : Although more research is needed, there may be unexplored therapeutic potentials based on its chemical structure and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。